molecular formula C11H16N2O B2729371 N-[2-(benzylamino)ethyl]acetamide CAS No. 124929-77-7

N-[2-(benzylamino)ethyl]acetamide

Cat. No.: B2729371
CAS No.: 124929-77-7
M. Wt: 192.262
InChI Key: MBXRLNWPEMYVIV-UHFFFAOYSA-N
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Description

N-[2-(benzylamino)ethyl]acetamide is an organic compound with the molecular formula C11H16N2O It is a derivative of acetamide, where the acetamide group is bonded to a benzylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)ethyl]acetamide typically involves the reaction of benzylamine with ethyl acetate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of ethyl acetate, leading to the formation of the desired product.

  • Step 1: Formation of Intermediate

      Reactants: Benzylamine and ethyl acetate

      Conditions: Reflux in the presence of a base such as sodium hydroxide

      Product: N-(benzylamino)ethyl acetate

  • Step 2: Hydrolysis

      Reactants: N-(benzylamino)ethyl acetate and water

      Conditions: Acidic or basic hydrolysis

      Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylamino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products

    Oxidation: Formation of benzylamide or benzoic acid derivatives.

    Reduction: Formation of N-[2-(benzylamino)ethyl]amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[2-(benzylamino)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)acetamide
  • N-(2-phenylethyl)acetamide
  • N-(2-hydroxyethyl)acetamide

Uniqueness

N-[2-(benzylamino)ethyl]acetamide is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(benzylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXRLNWPEMYVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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